Eplerenone-d3 chemical structure and properties
Eplerenone-d3 chemical structure and properties
An In-depth Technical Guide to Eplerenone-d3
Introduction
Eplerenone-d3 is the deuterium-labeled analog of Eplerenone, a selective aldosterone receptor antagonist.[1][2] Due to its isotopic labeling, Eplerenone-d3 serves as an invaluable internal standard for the quantitative analysis of Eplerenone in biological matrices through mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][3] Its use significantly enhances the accuracy and precision of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Eplerenone.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of Eplerenone-d3 for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Eplerenone-d3 shares the same steroidal backbone as Eplerenone, with the key difference being the substitution of three hydrogen atoms with deuterium atoms in the methyl ester group.[3] This isotopic substitution results in a molecular weight increase of approximately 3 Da compared to the unlabeled compound.
Table 1: Chemical Identifiers and Properties of Eplerenone-d3
| Property | Value | Source |
| IUPAC Name | trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate | [4] |
| Synonyms | (+)-Eplerenone-d3, Epoxymexrenone-d3, Inspra-d3 | [3][5][6] |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [1][7] |
| Molecular Weight | 417.51 g/mol | [1][7] |
| CAS Number | N/A (Unlabeled: 107724-20-9) | [1][5][8] |
| Appearance | White to Off-White Solid | [6][9] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [6] |
| Melting Point | 241-243°C | [6] |
| Storage | -20°C Freezer | [6] |
Table 2: Computed Physicochemical Properties of Eplerenone-d3
| Property | Value | Source |
| XLogP3 | 1.4 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 417.22306891 Da | [4] |
| Monoisotopic Mass | 417.22306891 Da | [4] |
| Topological Polar Surface Area | 82.2 Ų | [4] |
Mechanism of Action of Parent Compound: Eplerenone
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[10][11] It competitively blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR in tissues such as the kidney, heart, and blood vessels.[10][12] This action inhibits the reabsorption of sodium and water, leading to a reduction in blood pressure and a decrease in the workload on the heart.[11] Eplerenone's selectivity for the MR over other steroid receptors, such as androgen and progesterone receptors, results in a lower incidence of hormonal side effects compared to non-selective antagonists like spironolactone.[11][13]
Pharmacokinetics of Eplerenone
The pharmacokinetic profile of Eplerenone is well-characterized. It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[12][14]
Table 3: Pharmacokinetic Parameters of Eplerenone
| Parameter | Value | Source |
| Bioavailability | ~69% | [12][15] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | [12][15] |
| Plasma Protein Binding | ~50% (primarily to α1-acid glycoproteins) | [14][15] |
| Volume of Distribution (Vd) | 42 - 90 L | [12][15] |
| Metabolism | Primarily via CYP3A4 | [12][14] |
| Elimination Half-life | ~3 - 6 hours | [12][15] |
| Excretion | ~67% in urine, ~32% in feces (<5% as unchanged drug) | [12][15] |
Experimental Protocols and Applications
The primary application of Eplerenone-d3 is as an internal standard in bioanalytical methods to quantify Eplerenone. Below is a generalized protocol for such an application.
Quantification of Eplerenone in Plasma using LC-MS/MS
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Sample Preparation:
-
Aliquots of plasma samples are spiked with a known concentration of Eplerenone-d3 solution (internal standard).
-
Proteins are precipitated by adding a suitable organic solvent (e.g., acetonitrile).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further purified by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if necessary.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., C18) with a gradient elution program.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Eplerenone and Eplerenone-d3.
-
-
Data Analysis:
-
The peak areas of Eplerenone and Eplerenone-d3 are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of Eplerenone to the peak area of Eplerenone-d3 against the concentration of Eplerenone standards.
-
The concentration of Eplerenone in the unknown samples is determined from the calibration curve.
-
Quantitative Analytical Data
The key quantitative data for Eplerenone-d3 in an analytical setting is its mass-to-charge ratio (m/z) in mass spectrometry.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Eplerenone-d3
| Mass Spectral Parameter | m/z Value | Assignment |
| Molecular Ion | 418.23 | [M+H]⁺ (monoisotopic) |
| Isotope Peak | 419.24 | [M+H+1]⁺ |
| Isotope Peak | 420.25 | [M+H+2]⁺ |
| Major Fragment | 383.33 | [M+H-H₂O]⁺ |
| Data derived from typical electrospray ionization (ESI) conditions.[16] |
The parent compound, Eplerenone, has demonstrated high selectivity for the mineralocorticoid receptor.
Table 5: Receptor Binding Affinity (IC₅₀) of Eplerenone
| Receptor | IC₅₀ (nM) | Source |
| Mineralocorticoid | 138 | [3] |
| Glucocorticoid | 6,920 | [3] |
| Androgen | 523 | [3] |
| Progesterone | >10,000 | [3] |
| Estrogen | 5,702 | [3] |
Conclusion
Eplerenone-d3 is an essential tool for the accurate and precise quantification of Eplerenone in complex biological samples. Its chemical and physical properties are nearly identical to the parent compound, with the exception of its increased mass due to deuterium labeling, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The detailed understanding of its structure, properties, and application in established experimental workflows, as outlined in this guide, will aid researchers and drug development professionals in conducting robust pharmacokinetic and metabolic studies of Eplerenone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Eplerenone-d3 | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Eplerenone-d3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Eplerenone-D3 - Acanthus Research [acanthusresearch.com]
- 9. esschemco.com [esschemco.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. mims.com [mims.com]
- 16. Buy Eplerenone-d3 [smolecule.com]
